

Sodium Phenylphosphinate: Structural Architectonics and Synthetic Utility

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Compound of Interest

Compound Name: Sodium;phenylphosphinate

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Executive Summary

Sodium phenylphosphinate (CAS 4297-95-4) is the sodium salt of phenylphosphinic acid, characterized by a phosphorus atom in the +3 oxidation state (formally P(III), though often designated P(V) in tautomeric equilibrium).[1][2] Unlike stable phosphate esters, this compound retains a direct P-H bond, endowing it with unique reactivity as both a nucleophile and a reducing agent. It serves as a critical intermediate in the synthesis of aminophosphonates (enzyme inhibitors), bisphosphonates (bone-targeting drugs), and as a halogen-free flame retardant synergist.

Molecular Architecture & Physicochemical Profile

Structural Analysis

The core reactivity of sodium phenylphosphinate stems from its pseudo-tetrahedral geometry around the phosphorus center. The anion consists of a phenyl ring attached to a phosphorus atom that is bonded to two oxygen atoms (delocalized negative charge) and one hydrogen atom.

- **P-H Bond:** The presence of the P-H bond is the defining feature, distinguishing it from phenylphosphonates. This bond is responsible for the large coupling constants observed in NMR and its reductive capability.
- **Tautomerism:** While predominantly existing in the phosphinate form (P=O), it can access a phosphonite tautomer (P-OH) under specific catalytic conditions, facilitating cross-coupling reactions.

Physicochemical Data Table[1][3][4][5]

Property	Value	Notes
IUPAC Name	Sodium phenylphosphinate	Also: Sodium benzenephosphinate
CAS Number	4297-95-4	
Formula	C ₆ H ₆ NaO ₂ P	
Molecular Weight	164.07 g/mol	
Appearance	White crystalline powder	Hygroscopic
Solubility	Soluble in H ₂ O, MeOH, EtOH	Insoluble in non-polar solvents (Hexane, Et ₂ O)
Melting Point	>200 °C	Decomposes at higher temps (>300°C)
pKa (Acid)	~1.7 - 2.5	Value for conjugate acid (Phenylphosphinic acid)
Oxidation State	Phosphorus (+3)	Reducing agent

Analytical Characterization & Quality Control

Reliable identification of sodium phenylphosphinate relies on the characteristic coupling between the phosphorus nucleus and the proton directly attached to it.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Self-Validating signature of this molecule is the giant coupling constant (

) visible in both ^1H and ^{31}P NMR spectra.

- ^{31}P NMR (D_2O , decoupled):

- Shift:

12.0 – 25.0 ppm (Dependent on concentration/pH, typically ~17 ppm).

- Coupling: If proton-coupled, appears as a doublet with

.

- ^1H NMR (D_2O):

- Aromatic Region:

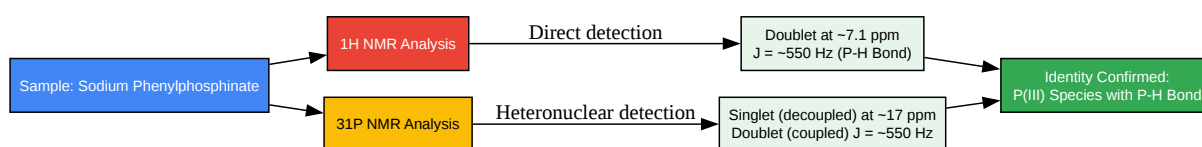
7.4 – 7.8 ppm (Multiplets, 5H).

- P-H Proton:

6.8 – 7.5 ppm. Appears as a large doublet (

). Note: The large splitting often pushes the two legs of the doublet far apart, sometimes mistaking them for impurity peaks if the coupling constant is not anticipated.

Visualization of Spectroscopic Logic



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Figure 1: Analytical workflow for confirming the identity of sodium phenylphosphinate via NMR, highlighting the critical P-H coupling constant.

Synthetic Pathways & Production Logic

Primary Synthesis: Hydrolysis of Dichlorophenylphosphine

The most robust route for laboratory and industrial synthesis involves the hydrolysis of phenylphosphinous dichloride (

).

This method is preferred due to the high atom economy and purity of the resulting salt.

Protocol:

- Reagents: Phenylphosphinous dichloride (), Sodium Hydroxide (NaOH), Water.
- Hydrolysis:

is added dropwise to ice-cold water under inert atmosphere ().

 - Reaction:
 - Note: This step is exothermic and generates HCl gas. Ventilation is mandatory.
- Neutralization: The resulting phenylphosphinic acid solution is neutralized with aqueous NaOH to pH ~7.0–7.5.
 - Reaction:
- Isolation: Water is removed via rotary evaporation or lyophilization to yield the white solid. Recrystallization from Ethanol/Water can improve purity.

Green Synthesis (DOPO Derivative)

Recent literature suggests a "green" route involving the hydrolysis of 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) derivatives, though this is less common for bulk commodity production [1].

Mechanistic Reactivity & Applications[3][9]

Sodium phenylphosphinate operates through two primary mechanistic modes: P-H Activation (for cross-coupling) and Hydride Transfer (for reduction).

Palladium-Catalyzed P-C Bond Formation

In drug discovery, this compound is a precursor for arylphosphinates. Under Pd(0) catalysis, the P-H bond is activated, allowing cross-coupling with aryl halides (Hirao coupling).

- Mechanism: Oxidative addition of Ar-X to Pd(0), followed by ligand exchange with the phosphinate anion, and finally reductive elimination to form the P-C bond.
- Utility: Synthesis of phosphinic acid isosteres of amino acids (e.g., GABA analogues).

Radical Hydrophosphinylation

The P-H bond is susceptible to radical abstraction. In the presence of initiators (AIBN or peroxides), sodium phenylphosphinate adds across alkenes or alkynes.

- Target: Synthesis of 1,1-bisphosphonates (bone resorption inhibitors).

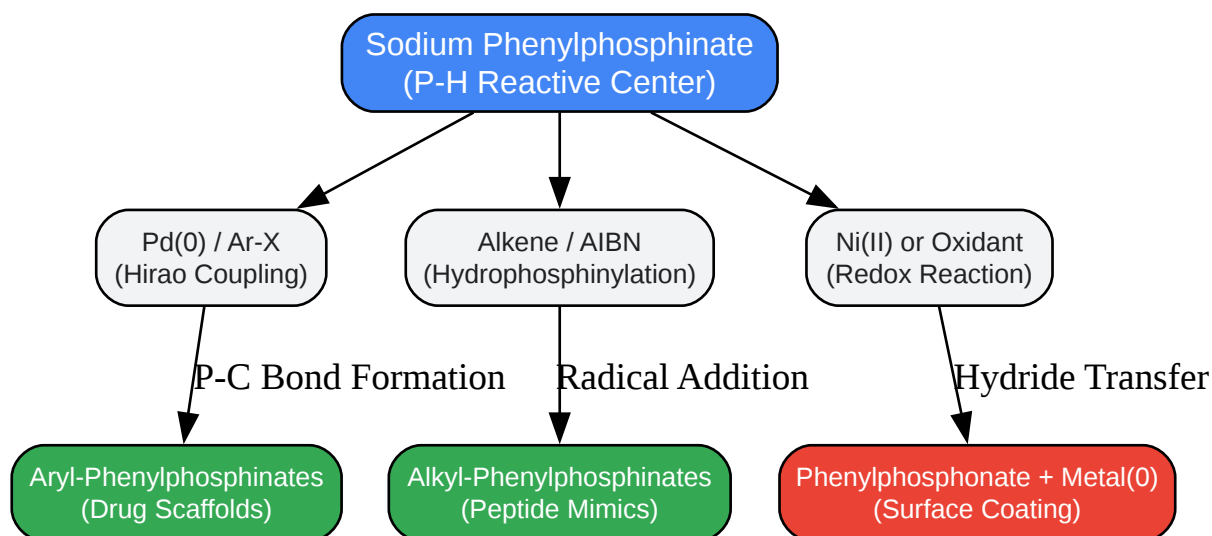
Reductive Metallization (Electroless Plating)

Similar to sodium hypophosphite, sodium phenylphosphinate acts as a reducing agent for metal ions (

).

- Mechanism: Anodic oxidation of the phosphinate to phosphonate () releases electrons/hydride equivalents that reduce the metal cation on the substrate surface.

Reaction Network Diagram



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Figure 2: The divergent reactivity profile of sodium phenylphosphinate, illustrating its role in cross-coupling, radical addition, and reduction.

Safety, Handling & Stability

- Hazards: Sodium phenylphosphinate is classified as an Irritant. It can cause serious eye damage (H318) and skin irritation.
- Stability: Stable under ambient conditions but hygroscopic. It should be stored in tightly sealed containers, preferably under desiccant.
- Incompatibility: Strong oxidizing agents (risk of exothermic oxidation to phosphonate).
- Disposal: Dispose of as chemical waste containing phosphorus. Do not mix with strong oxidizers in the waste stream.

References

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